molecular formula C17H11N3Na2O6S B15348731 Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt CAS No. 66214-42-4

Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt

Cat. No.: B15348731
CAS No.: 66214-42-4
M. Wt: 431.3 g/mol
InChI Key: JAASVAXWTKMZPV-UHFFFAOYSA-L
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Description

Chemical Structure and Properties Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt (CAS RN: 66214-42-4) is an azo dye with the molecular formula C₁₇H₁₁N₃O₆S·2Na and a molecular weight of 431.33 g/mol . Its structure comprises a benzoic acid backbone linked via an azo (-N=N- ) group to a naphthalene ring substituted with amino (-NH₂), hydroxyl (-OH), and sulfonate (-SO₃⁻) groups. The disodium salt form enhances water solubility, making it suitable for textile dyeing and biological staining applications. Key identifiers include:

  • SMILES: [Na+].[Na+].NC1=CC2=C(O)C(\N=N\C3=C(C=CC=C3)C([O-])=O)=C(C=C2C=C1)S([O-])(=O)=O
  • InChIKey: JAASVAXWTKMZPV-LLIZZRELSA-L .

Synthesis The compound is synthesized via diazotization of 2-aminobenzoic acid followed by coupling with 2-hydroxy-1-naphthaldehyde derivatives in an alkaline medium . The process involves:

Diazotization of 2-aminobenzoic acid with NaNO₂/HCl at 0–5°C.

Coupling with the naphthalene derivative in ethanol.

Neutralization with NaOH to yield the disodium salt .

Properties

CAS No.

66214-42-4

Molecular Formula

C17H11N3Na2O6S

Molecular Weight

431.3 g/mol

IUPAC Name

disodium;6-amino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C17H13N3O6S.2Na/c18-10-6-5-9-7-14(27(24,25)26)15(16(21)12(9)8-10)20-19-13-4-2-1-3-11(13)17(22)23;;/h1-8,21H,18H2,(H,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

JAASVAXWTKMZPV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=CC(=CC3=C2[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a pH indicator and in the study of azo dye chemistry. Biology: It is employed in biological staining techniques and as a fluorescent probe in cellular imaging. Medicine: Industry: It is widely used in textile dyeing, food coloring, and as a pigment in various products.

Mechanism of Action

The compound exerts its effects through its azo group, which can participate in electron transfer reactions. The molecular targets and pathways involved include interactions with cellular components, leading to fluorescence or color changes used in imaging and diagnostic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo dyes with benzoic acid/naphthalene backbones share structural motifs but differ in substituents, solubility, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target compound (66214-42-4) C₁₇H₁₁N₃O₆S·2Na 431.33 -SO₃⁻, -OH, -NH₂ on naphthalene Textile dye, biological stain
Direct Black 51 (34977-63-4) C₂₇H₁₇N₅Na₂O₇S 601.50 Additional azo group, -SO₃⁻ on biphenyl Leather dye, ink formulations
Direct Brown 2 (2429-82-5) C₂₃H₁₆N₄O₆S·2Na 538.44 Biphenyl linkage, -SO₃⁻ Cotton dye, paper coloring
Mordant Red 9 (70210-25-2) C₁₇H₉N₂O₉S₂·3Na 518.40 Disulfo groups, hydroxyl-m-naphthalene Wool dye (requires metal mordants)

Key Differences

Solubility and Charge :

  • The target compound’s two sulfonate groups (-SO₃⁻) and disodium counterions confer high water solubility, ideal for aqueous dye baths .
  • Direct Black 51’s additional azo group and biphenyl structure increase molecular weight (601.50 g/mol), reducing solubility but enhancing affinity for cellulose fibers .
  • Mordant Red 9’s trisodium salt and disulfo groups improve metal coordination (e.g., Cr³⁺, Fe³⁺), crucial for mordant dyeing .

Spectroscopic Properties :

  • The target compound’s UV-Vis spectrum shows λₘₐₓ at 520 nm (azo → π-π* transition), similar to Direct Brown 2 (λₘₐₓ 510 nm) .
  • Direct Black 51 absorbs at 580 nm due to extended conjugation from biphenyl .

Acidity (pKa): The phenolic -OH group in the target compound has a pKa of 8.2, comparable to Direct Brown 2 (pKa 8.5) . Mordant Red 9’s sulfonate-rich structure lowers pKa to 6.8, favoring acidic dyeing conditions .

Biological Activity

Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt, commonly known as a dye and an analytical reagent, has garnered attention for its potential biological activities. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest in pharmacological and toxicological studies.

  • Molecular Formula : C17H11N3O6S.2Na
  • Molecular Weight : 431.33 g/mol
  • CAS Number : 16894-32-9
  • Charge : -2

The biological activity of this compound can be attributed to its azo group, which is known for its ability to undergo reduction in biological systems. This reduction can lead to the formation of reactive intermediates that may interact with cellular macromolecules, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for use in food preservation and pharmaceuticals.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Cytotoxicity

Cytotoxic studies have demonstrated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. In vitro assays revealed that at concentrations above 50 µg/mL, the compound significantly reduced cell viability in cancerous cells.

Cell Line IC50 (µg/mL) Cell Type
MCF-745Breast Cancer
HeLa38Cervical Cancer
L929>100Normal Fibroblast

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of benzoic acid derivatives against foodborne pathogens. The results indicated that the compound effectively inhibited the growth of Listeria monocytogenes and Salmonella spp., suggesting its potential application as a food preservative.

Cytotoxicity Assessment in Cancer Research

In a recent study by Johnson et al. (2024), the cytotoxic effects of benzoic acid derivatives were assessed on various cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

Safety and Toxicology

Toxicological assessments have shown that while benzoic acid derivatives are generally considered safe at low concentrations, higher doses may lead to adverse effects such as gastrointestinal irritation and potential hepatotoxicity. Long-term exposure studies are necessary to fully understand the safety profile of this compound.

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